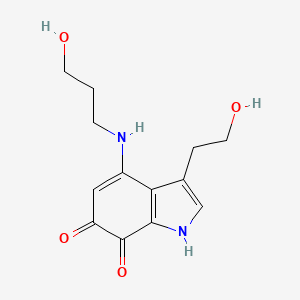
Sanguinolentaquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanguinolentaquinone is a natural product found in Mycena sanguinolenta with data available.
科学的研究の応用
Antidiabetic Activity
Sanguinolentaquinone, a component of Cryptolepis sanguinolenta, exhibits potential antidiabetic properties. Research shows that extracts from Cryptolepis sanguinolenta, particularly those containing cryptolepine, can significantly reduce glucose transport and absorption. This leads to reductions in plasma glucose and cholesterol levels, indicating hypoglycemic and hypolipidemic activities (Ajayi et al., 2012).
Antimalarial and Antiparasitic Properties
Cryptolepis sanguinolenta, containing sanguinolentaquinone, has been utilized for its antimalarial effects. Studies demonstrate that alkaloids like cryptolepine and isocryptolepine isolated from this plant have intrinsic inhibitory activity against Plasmodium falciparum, regardless of the strain’s chloroquine resistance (Grellier et al., 1996).
Anti-Inflammatory Effects
Sanguinolentaquinone and related compounds have shown potential anti-inflammatory effects. For instance, Cryptolepis sanguinolenta root extract inhibits prostaglandin production in stimulated neuronal cells, suggesting anti-inflammatory properties (Olajide et al., 2010).
Anticancer Activity
Sanguinolentaquinone has also been studied for its anticancer properties. Sanguinarine, an isoquinoline alkaloid, demonstrates rapid killing activity against human melanoma cells through oxidative stress-induced apoptotic pathways (Burgeiro et al., 2013).
Antimicrobial and Antiviral Effects
Research indicates that alkaloids from Cryptolepis sanguinolenta, which include sanguinolentaquinone, can potentially inhibit SARS-CoV-2 viral proteins, showcasing potential as antiviral agents (Borquaye et al., 2020). Additionally, cryptolepine hydrochloride shows potent activity against various mycobacterial species, emphasizing its antimicrobial potential (Gibbons et al., 2003).
特性
製品名 |
Sanguinolentaquinone |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione |
InChI |
InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2 |
InChIキー |
MSNNSPHLDYMPRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO |
同義語 |
sanguinolentaquinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
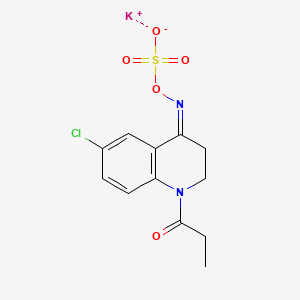
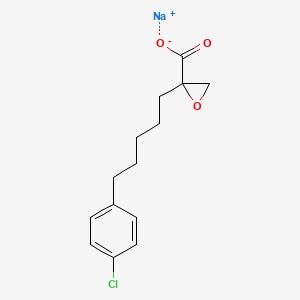
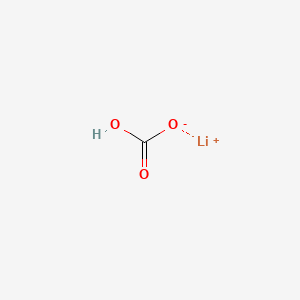
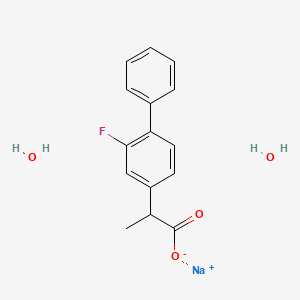
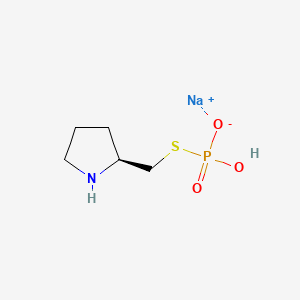
![3-[6-(Carboxymethylene)cyclohexa-2,4-dien-1-ylidene]-2-oxopropanate](/img/structure/B1260179.png)
![(3S,10R,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260180.png)
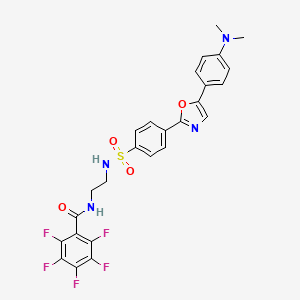
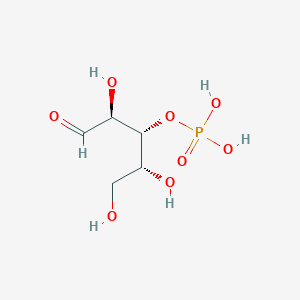
![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)
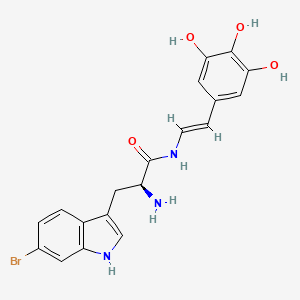
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)